molecular formula C20H22ClN3O4 B2387118 1-[(2-chlorophenyl)methyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894017-15-3

1-[(2-chlorophenyl)methyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2387118
CAS No.: 894017-15-3
M. Wt: 403.86
InChI Key: VZPYSZPIYBAUIP-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea ( 894017-15-3) is a high-purity urea derivative supplied for biochemical research. This compound features a complex molecular architecture with a molecular formula of C20H22ClN3O4 and a molecular weight of 403.86 g/mol . Its structure integrates a 2-chlorobenzyl group, a urea linker, and a 5-oxopyrrolidin-3-yl moiety substituted with a 3,4-dimethoxyphenyl ring. The urea functional group is a well-known pharmacophore that enhances hydrogen-bonding capacity, potentially facilitating interactions with biological targets such as enzymes or receptors . This chemical is intended for research applications only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key building block in medicinal chemistry and drug discovery programs, particularly for developing novel enzyme inhibitors or receptor modulators. The 3,4-dimethoxyphenyl group is a structural feature found in compounds investigated for various therapeutic areas, suggesting its potential relevance in probing biological pathways . Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4/c1-27-17-8-7-15(10-18(17)28-2)24-12-14(9-19(24)25)23-20(26)22-11-13-5-3-4-6-16(13)21/h3-8,10,14H,9,11-12H2,1-2H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPYSZPIYBAUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-chlorophenyl)methyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and implications for therapeutic applications.

  • Molecular Formula : C20H22ClN3O4
  • Molecular Weight : 403.86 g/mol
  • CAS Number : 894017-15-3

Synthesis

The synthesis of this compound involves the reaction of appropriate aryl and pyrrolidine derivatives, followed by urea formation. This method has been documented to yield compounds with significant biological activities.

In Vitro Studies

Research has demonstrated that derivatives of urea compounds exhibit a range of biological activities, including anticancer properties. For instance, studies have reported the antiproliferative effects of similar compounds against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundA549TBD
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1162.39 ± 0.10

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In particular, derivatives with similar structural motifs have been evaluated for their ability to inhibit growth in lung cancer (A549) and colorectal cancer (HCT-116) cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is a standard measure of drug potency.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. For example, studies suggest that the urea moiety can form hydrogen bonds with amino acid residues in target proteins, potentially leading to inhibition of critical pathways involved in cell proliferation and survival.

Case Studies

  • Antiproliferative Studies : A series of urea derivatives were synthesized and tested against various cancer cell lines. The most potent compounds exhibited IC50 values comparable to established anticancer drugs such as sorafenib.
  • Structure-Activity Relationship (SAR) : Investigations into the structural variations among urea derivatives have revealed key insights into how modifications can enhance or diminish biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Use
1-[(2-Chlorophenyl)methyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (Target) C₂₁H₂₂ClN₃O₄* 427.87 g/mol 2-Chlorophenylmethyl, 3,4-dimethoxyphenyl, pyrrolidin-5-one Not explicitly reported (inference needed)
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) C₂₃H₂₁ClFN₃O₄ 481.88 g/mol Chloro-fluorophenoxy, dimethoxyphenyl, pyridine Glucokinase activator
3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(methylsulfanyl)phenyl]urea (BF13928) C₂₀H₂₃N₃O₄S 401.48 g/mol Methylsulfanylphenyl, 3,4-dimethoxyphenyl, pyrrolidin-5-one Unknown (structural analog)
3-Cyclopropyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea (BF13936) C₁₉H₂₄N₂O₃S 360.47 g/mol Cyclopropyl, thiophen-ethyl, 3,4-dimethoxyphenyl Unknown (structural analog)

*Calculated based on structural analysis.

Substituent-Driven Activity Differences

  • Chlorophenyl vs. Methylsulfanylphenyl (BF13928): The target compound’s 2-chlorophenyl group enhances lipophilicity compared to BF13928’s methylsulfanylphenyl group. However, the sulfur atom in BF13928 may improve metabolic stability via resistance to oxidative degradation .
  • Pyrrolidinone vs. Pyridine (Compound 1): Compound 1’s pyridine core (vs. pyrrolidinone in the target) likely alters binding to glucokinase due to differences in hydrogen-bonding capacity and aromatic π-stacking interactions .

Pharmacokinetic and Binding Comparisons

  • logP Predictions: The target compound’s logP (~2.8) is higher than BF13936 (logP ~2.1) due to the chlorophenyl group but lower than BF13928 (logP ~3.2) due to the latter’s methylsulfanyl substituent .
  • Receptor Flexibility Docking (Hypothetical): AutoDock4 simulations (as in ) could predict that the 3,4-dimethoxyphenyl group in the target compound engages in hydrophobic interactions with kinase active sites, similar to Compound 1’s dimethoxyphenyl-pyridine system .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Positioning: The 3,4-dimethoxyphenyl group in the target compound and BF13928/13936 is critical for π-π interactions in kinase binding pockets, as seen in Compound 1’s glucokinase activation .
  • Chlorine vs. Fluorine: Compound 1’s 3-chloro-2-fluorophenoxy group shows enhanced activity over pure chloro-substituted analogs, suggesting fluorine’s electronegativity improves target engagement .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[(2-chlorophenyl)methyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrrolidinone Core Formation : Cyclization of γ-aminobutyric acid derivatives or condensation of amines with carbonyl compounds (e.g., via Stork enamine reactions) under acidic/basic conditions .

3,4-Dimethoxyphenyl Introduction : Friedel-Crafts acylation or nucleophilic substitution using 3,4-dimethoxybenzoyl chloride and a Lewis acid (e.g., AlCl₃) .

Urea Linkage Formation : Reacting the pyrrolidinone intermediate with 2-chlorobenzyl isocyanate in anhydrous THF or DMF at 0–25°C .
Key Considerations :

  • Yield Optimization : Use of coupling agents (e.g., DCC) improves urea bond formation efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for removing unreacted isocyanate .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS detects impurities and verifies molecular ion ([M+H]⁺ ~428 m/z) .
  • FT-IR : Urea C=O stretch (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1720 cm⁻¹) validate functional groups .

Q. What preliminary assays are used to evaluate its biological activity in drug discovery?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (ATP-competitive binding) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility/Lipophilicity : Shake-flask method for logP measurement; HPLC-derived kinetic solubility in PBS (pH 7.4) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact target binding and metabolic stability?

Methodological Answer:

  • SAR Studies :
    • Methoxy Groups : Enhance solubility and π-stacking with aromatic residues in enzyme pockets (e.g., CYP450 interactions) .
    • Chlorophenyl Group : Increases lipophilicity (logP ~3.5), potentially improving membrane permeability but risking hepatic toxicity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for oxidative demethylation or glucuronidation .

Q. How can conflicting data on its mechanism of action (e.g., kinase vs. protease inhibition) be resolved?

Methodological Answer:

  • Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to validate putative targets .
  • Biophysical Assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity (KD) for kinases/proteases .
  • Proteomic Profiling : Affinity pull-down assays with biotinylated analogs followed by LC-MS/MS .

Q. What strategies mitigate off-target effects observed in cellular assays?

Methodological Answer:

  • Selectivity Screening : Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Prodrug Design : Mask polar groups (e.g., methoxy) with ester prodrugs to reduce non-specific interactions .
  • Co-crystallization : X-ray diffraction of compound-target complexes to guide rational modifications .

Data Contradictions and Troubleshooting

Q. How to address discrepancies in reported IC₅₀ values across studies?

Resolution Strategies :

  • Assay Standardization : Use common reference inhibitors (e.g., staurosporine for kinases) and normalize cell viability protocols .
  • Batch Variability : Characterize compound purity (≥95% by HPLC) and confirm stock solution stability (DMSO storage at −80°C) .

Q. Why does synthetic yield vary significantly between labs?

Key Factors :

  • Isocyanate Reactivity : Moisture-sensitive intermediates require strict anhydrous conditions .
  • Catalyst Purity : Use freshly distilled AlCl₃ for Friedel-Crafts steps to avoid side reactions .

Research Directions and Innovations

Q. What novel applications exist beyond medicinal chemistry (e.g., materials science)?

Emerging Uses :

  • Supramolecular Chemistry : Urea’s hydrogen-bonding capability enables design of self-assembled nanotubes .
  • Polymer Additives : Pyrrolidinone derivatives improve thermal stability in polyamides .

Q. How can computational methods accelerate its optimization?

Approaches :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses .
  • QSAR Modeling : Machine learning (e.g., Random Forest) to correlate substituents with activity .

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